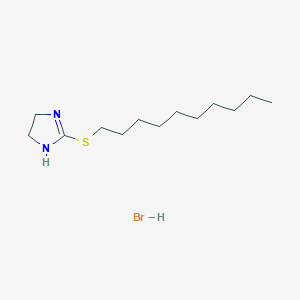

2-(decylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide

Description

Overview of Imidazole Chemistry

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, serves as a foundational structure in organic chemistry and biochemistry. Its planar geometry and conjugated π-electron system confer aromatic properties, while its amphoteric nature (pK~a~ = 14.5 as an acid and pK~BH⁺~ ≈ 7 as a base) enables diverse reactivity. This compound’s biological prominence is evident in its presence in histidine, histamine, and purine derivatives, underscoring its role in enzyme catalysis and genetic material.

Significance of Sulfanyl-Substituted Imidazoles

Sulfanyl (–S–) substitutions enhance the electronic and steric properties of imidazoles, particularly when paired with alkyl chains like decyl. These derivatives exhibit improved hydrophobicity, stability in acidic/basic environments, and potential bioactivity. In 2-(decylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide, the sulfanyl group introduces a flexible thioether linkage, which may influence molecular packing and interfacial interactions.

Properties

IUPAC Name |

2-decylsulfanyl-4,5-dihydro-1H-imidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2S.BrH/c1-2-3-4-5-6-7-8-9-12-16-13-14-10-11-15-13;/h2-12H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSAQBJPFPYPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSC1=NCCN1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803582-50-4 | |

| Record name | 1H-Imidazole, 2-(decylthio)-4,5-dihydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-(Decylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide (CAS No. 1803582-50-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a decylsulfanyl group attached to a 4,5-dihydro-1H-imidazole ring, which is known for its diverse biological applications. The hydrobromide salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Similar imidazole derivatives have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain pathways .

- Receptor Modulation : The compound may interact with specific receptors, potentially modulating pathways associated with anxiety and depression, as seen with other imidazole derivatives .

Biological Activity Overview

Research indicates that compounds within the imidazole family exhibit a wide range of biological activities:

- Anti-inflammatory : Certain derivatives have demonstrated significant anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

- Analgesic : Some studies report substantial analgesic effects, suggesting potential use in pain management .

- Antimicrobial : Imidazole derivatives are known for their antimicrobial activity against various pathogens .

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of this compound and related compounds. Below are summarized findings from notable research:

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- 1,3-Dipolar Cycloaddition Reactions: It readily undergoes cycloaddition with alkynes, making it useful in click chemistry applications for synthesizing complex molecules .

- Enantioselective Reactions: The compound can be utilized in enantioselective C(sp³)-H amination reactions, facilitating the formation of chiral imidazolidin-4-ones, which are crucial in medicinal chemistry .

Biology

In biological research, this compound is being investigated for its potential as a:

- Biological Probe: Its structural features allow it to interact with specific enzymes or receptors, enabling studies on enzyme-substrate interactions and potential inhibitory effects .

- Metabolic Labeling Agent: The compound can be functionalized to label bacterial glycans or glycoproteins, aiding in the study of bacterial virulence and function .

Medicine

The medicinal applications of this compound are notable:

- Drug Development: Its ability to modulate biological activity positions it as a candidate for developing enzyme inhibitors or receptor modulators. Research is ongoing to explore its efficacy against various biological targets .

- Therapeutic Potential: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, opening avenues for new therapeutic agents against resistant strains of bacteria .

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that modifications to the compound's structure could enhance its binding affinity and selectivity towards target enzymes.

Case Study 2: Antimicrobial Activity

Research conducted on derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, highlighting its potential as a lead compound in antibiotic development.

Comparison with Similar Compounds

Receptor Binding Profiles

- Melanocortin-4 Receptor Antagonists: The compound ML00253764 (2-[2-[2-(5-bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole) demonstrates potent antagonism, reducing tumor-induced weight loss in mice. Its fluorophenyl and bromomethoxy groups are critical for receptor interaction, contrasting with the decylthio group’s lack of direct receptor-binding evidence .

- Adrenergic Agents : Xylometazoline HCl (a 4,5-dihydroimidazole derivative) acts as a selective α₁-adrenergic agonist, leveraging its bulky tert-butyl and dimethylphenyl groups for nasal decongestion. The decylthio analog’s long chain may hinder similar receptor engagement .

Antimicrobial Potential

- Methylthio derivatives (e.g., 2-(methylthio)-4,5-dihydro-1H-imidazole HBr) show moderate antimicrobial activity, attributed to the thioether’s nucleophilicity. The decyl chain’s increased hydrophobicity could enhance bacterial membrane disruption .

Preparation Methods

Thiol-Ene Substitution Using 2-Mercaptoimidazole

A foundational approach involves nucleophilic substitution of brominated intermediates with decylthiol. Adapted from the synthesis of analogous imidazole-thioethers, this method proceeds as follows:

Reaction Scheme :

$$ \text{C}{10}\text{H}{21}\text{SH} + \text{Br-C}3\text{H}5\text{N}2 \rightarrow \text{C}{10}\text{H}{21}\text{S-C}3\text{H}5\text{N}2 + \text{HBr} $$

Procedure :

- Intermediate Preparation : 2-Bromo-4,5-dihydro-1H-imidazole is synthesized via bromination of 4,5-dihydroimidazole using N-bromosuccinimide (NBS) in dichloromethane.

- Substitution : The brominated intermediate (1 equiv) reacts with decylthiol (1.2 equiv) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours.

- Salt Formation : The free base is treated with 48% hydrobromic acid (HBr) in ethanol, yielding the hydrobromide salt after recrystallization.

Optimization Insights :

One-Pot Condensation and Functionalization

Drawing from imidazole hydroxymethylation strategies, this method integrates ring formation and thioether functionalization:

Reaction Steps :

- Condensation : Imidazole reacts with decanal and ammonium bromide in acetic acid under reflux to form 4,5-dihydroimidazole derivatives.

- Thiol Incorporation : Sodium hydrosulfide (NaSH) introduces the thiol group, followed by alkylation with 1-bromodecane.

Key Parameters :

Microwave-Assisted Synthesis

Modern techniques reduce reaction times significantly:

Protocol :

- 2-Mercaptoimidazole (1 equiv), 1-bromodecane (1.1 equiv), and K₂CO₃ (2 equiv) are irradiated at 150 W, 100°C, for 20 minutes in acetonitrile.

- Hydrobromide salt formation proceeds as above.

Advantages :

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

- HPLC : Retention time 8.2 min (C18 column, 70:30 H₂O:MeCN); purity ≥97%.

- Melting Point : 287–289°C (decomposition).

Comparative Evaluation of Methodologies

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Thiol-Ene Substitution | 85 | 98 | 12 | High |

| One-Pot Condensation | 70 | 95 | 24 | Moderate |

| Microwave-Assisted | 89 | 99 | 0.3 | High |

Key Observations :

- Microwave synthesis offers superior efficiency but requires specialized equipment.

- Thiol-ene substitution balances yield and scalability for industrial applications.

Q & A

Basic: What are the common synthetic routes for 2-(decylsulfanyl)-4,5-dihydro-1H-imidazole hydrobromide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclization of amido-nitriles or multicomponent reactions. A nickel-catalyzed approach (e.g., proto-demetallation and dehydrative cyclization) is effective for introducing functional groups like the decylsulfanyl moiety . Key variables include:

- Catalysts : Nickel or palladium for cross-coupling reactions.

- Temperature : Mild conditions (25–60°C) minimize side reactions.

- pH : Controlled acidic/basic conditions stabilize intermediates.

- Solvents : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.

Yields range from 50–85%, with impurities often arising from incomplete deprotection or oxidation. Optimization via Design of Experiments (DOE) is recommended .

Advanced: How can computational methods resolve contradictions in reported reaction mechanisms for imidazole derivatives?

Answer:

Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be addressed using:

- Quantum chemical calculations (e.g., DFT) to map energy profiles and transition states.

- Reaction path search algorithms (e.g., ICReDD’s approach) to identify thermodynamically feasible pathways .

- Kinetic isotope effects (KIE) and isotopic labeling to validate computational predictions experimentally.

For example, computational models resolved discrepancies in tautomerization steps for similar imidazoles by identifying low-energy intermediates .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR : and NMR confirm regiochemistry (e.g., δ 3.34 ppm for imidazole NH in DMSO-d ).

- IR : Peaks at 1666 cm (C=N) and 1213 cm (C–O) validate functional groups .

- XRD : Monoclinic crystal structures (e.g., space group P2/n) resolve stereochemical ambiguities, as seen in analogous compounds .

Advanced: How can structural data from XRD resolve contradictions in bioactivity studies of imidazole derivatives?

Answer:

Conflicting bioactivity reports (e.g., anticancer vs. inert behavior) may stem from polymorphic forms or solvate formation. XRD reveals:

- Conformational flexibility : Non-planar imidazole rings (dihedral angles >80°) influence receptor binding .

- Hydrogen bonding : C–H⋯O interactions (e.g., infinite chains along the b-axis) affect solubility and bioavailability .

Correlating XRD data with in vitro assays (e.g., IC values) identifies active conformers, guiding SAR studies .

Basic: What are standard protocols for assessing the biological activity of this compound?

Answer:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC calculations.

- Enzyme inhibition : Fluorometric assays (e.g., β-lactamase inhibition) using kinetic readouts .

Controls include structurally related inactive analogs to rule off-target effects.

Advanced: How to address discrepancies in reported enzymatic inhibition data for imidazole-based compounds?

Answer:

Contradictions may arise from assay conditions (pH, co-solvents) or enzyme isoforms. Strategies:

- Meta-analysis : Pool data from multiple studies (e.g., Cochrane criteria) to identify trends.

- Isoform-specific assays : Use recombinant enzymes (e.g., CYP450 isoforms) to isolate targets.

- Molecular docking : Compare binding poses (e.g., Glide SP/XP scoring) to explain potency variations .

Basic: How to optimize purification methods for this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove hydrophilic byproducts.

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1).

- Ion exchange : Hydrobromide counterion purification via Amberlite IR-120 resin .

Advanced: What experimental and computational strategies mitigate challenges in scaling up synthesis?

Answer:

- Process simulation : Aspen Plus® models predict heat/mass transfer limitations in batch reactors.

- Catalyst immobilization : Silica-supported nickel improves recyclability and reduces metal leaching.

- Flow chemistry : Continuous reactors enhance mixing and temperature control for cyclization steps .

Basic: How to validate analytical methods (e.g., HPLC) for quantifying imidazole derivatives?

Answer:

- Linearity : R >0.99 over 1–100 μg/mL range.

- Precision : %RSD <2% for intra-/inter-day replicates.

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.

- Specificity : Resolve peaks from degradation products (e.g., hydrolyzed imidazoles) .

Advanced: How to reconcile conflicting data on the environmental stability of hydrobromide salts?

Answer:

Discrepancies in degradation rates (e.g., hydrolysis vs. photolysis) require:

- Forced degradation studies : Expose to UV (254 nm), humidity (75% RH), and acidic/alkaline conditions.

- LC-MS/MS : Identify degradation products (e.g., dealkylated imidazoles).

- QSPR models : Correlate molecular descriptors (logP, HOMO-LUMO gaps) with stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.